molecular formula C7H5ClF2S B3347738 3-Chloro-2,6-difluorothioanisole CAS No. 1428234-53-0

3-Chloro-2,6-difluorothioanisole

Cat. No.: B3347738
CAS No.: 1428234-53-0
M. Wt: 194.63 g/mol
InChI Key: JCVRCFCSYHNECO-UHFFFAOYSA-N
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Description

3-Chloro-2,6-difluorothioanisole is an organic compound with the molecular formula C7H5ClF2S and a molecular weight of 194.63 g/mol . It is characterized by the presence of a chloro group, two fluorine atoms, and a methylthio group attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Chloro-2,6-difluorothioanisole typically involves the introduction of the chloro and fluorine substituents onto a benzene ring, followed by the addition of a methylthio group. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-Chloro-2,6-difluorothioanisole undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-2,6-difluorothioanisole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.

    Medicine: It serves as a precursor in the development of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2,6-difluorothioanisole involves its interaction with specific molecular targets. The chloro and fluorine atoms can participate in hydrogen bonding and van der Waals interactions, while the methylthio group can engage in sulfur-based interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets .

Comparison with Similar Compounds

3-Chloro-2,6-difluorothioanisole can be compared with other halogenated thioanisoles, such as:

  • 3-Chloro-4-fluorothioanisole
  • 2,6-Difluorothioanisole
  • 3-Bromo-2,6-difluorothioanisole

These compounds share similar structural features but differ in the position and type of halogen substituents. The unique combination of chloro and fluorine atoms in this compound imparts distinct chemical properties, making it valuable for specific applications .

Properties

IUPAC Name

1-chloro-2,4-difluoro-3-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2S/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVRCFCSYHNECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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